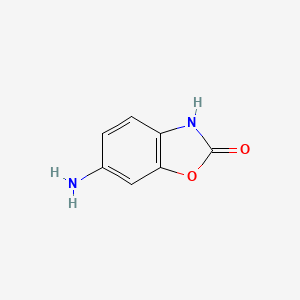

6-amino-1,3-benzoxazol-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLPJYGZOIEDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356604 | |

| Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-17-1 | |

| Record name | 6-Amino-3H-benzoxazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-amino-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a quorum sensing inhibitor. Detailed experimental protocols, spectroscopic data, and a proposed mechanism of action are presented to facilitate further research and development efforts.

Chemical Properties

This compound, also known as 6-amino-2-benzoxazolinone, is a stable solid at room temperature. Its core structure consists of a benzene ring fused to an oxazolone ring, with an amino group substituted at the 6-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-amino-3H-1,3-benzoxazol-2-one | --INVALID-LINK--[1] |

| Synonyms | 6-amino-2-benzoxazolinone, 6-Aminobenzoxazol-2-one | --INVALID-LINK--[1] |

| CAS Number | 22876-17-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₆N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 150.13 g/mol | --INVALID-LINK--[1] |

| Melting Point | 205 °C (lit.) | --INVALID-LINK--[2] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (computed) | 0.5 | --INVALID-LINK--[1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from a substituted nitrophenol. A common route involves the reduction of a nitro group to an amine, followed by cyclization to form the benzoxazolone ring.

Experimental Protocol: Synthesis from 4-Chloro-2-nitrophenol

A plausible synthetic route involves the amination of 4-chloro-2-nitrophenol, followed by reduction of the nitro group and subsequent cyclization.

Step 1: Synthesis of 4-amino-2-nitrophenol A solution of 4-chloro-2-nitrophenol is treated with aqueous ammonia under pressure and elevated temperature. The chloro group is displaced by the amino group to yield 4-amino-2-nitrophenol.

Step 2: Synthesis of 4,5-diaminophenol The nitro group of 4-amino-2-nitrophenol is reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

Step 3: Synthesis of this compound The resulting 4,5-diaminophenol is cyclized to form the benzoxazolone ring. This is typically achieved by reacting with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H-NMR | Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet, δ 4.0-5.0 ppm), NH of oxazolone (broad singlet, δ 10.0-11.0 ppm) |

| ¹³C-NMR | Carbonyl carbon (δ ~155 ppm), Aromatic carbons (δ 100-150 ppm) |

| IR (KBr) | N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1750 cm⁻¹), C-N stretching (~1300 cm⁻¹), C-O stretching (~1250 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak (m/z 150), fragments corresponding to loss of CO, HNCO, and other small molecules. |

Biological Activity and Mechanism of Action

Quorum Sensing Inhibition

This compound and its derivatives have been identified as inhibitors of quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the regulation of virulence factors and biofilm formation.

P. aeruginosa possesses a complex and hierarchical QS system that primarily involves two N-acyl homoserine lactone (AHL) based systems, las and rhl, and the Pseudomonas quinolone signal (PQS) system.

Proposed Mechanism of Action

Benzoxazolone derivatives are believed to act as competitive inhibitors of the AHL signaling molecules. They are structurally similar to the natural AHLs and can bind to the transcriptional regulator proteins, LasR and RhlR. This binding prevents the natural autoinducers from activating these regulators, thereby downregulating the expression of QS-controlled genes responsible for virulence factor production and biofilm formation.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is influenced by the functional groups present in its structure.

-

Amino Group: The primary aromatic amine at the 6-position is nucleophilic and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. This site provides a key handle for the synthesis of a wide range of derivatives.

-

Benzoxazolone Ring: The lactam (cyclic amide) within the oxazolone ring is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The activating amino group and the deactivating oxazolone ring will direct incoming electrophiles to specific positions.

Conclusion

This compound is a versatile molecule with significant potential in the development of novel therapeutics, particularly as an anti-virulence agent targeting bacterial quorum sensing. This guide has provided a foundational understanding of its chemical properties, synthesis, and biological activity. Further research into its specific interactions with QS receptors, optimization of its structure for enhanced potency and pharmacokinetic properties, and exploration of other potential biological targets will be crucial for translating its therapeutic promise into clinical applications.

References

An In-depth Technical Guide to the Synthesis Precursors of 6-amino-3H-benzoxazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-amino-3H-benzoxazol-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic precursors, provides step-by-step experimental protocols, and presents relevant quantitative data for the key compounds involved in the synthesis.

Core Precursors and Intermediates: A Quantitative Overview

The synthesis of 6-amino-3H-benzoxazol-2-one is a multi-step process commencing from readily available starting materials. The key precursors and intermediates are outlined below with their relevant quantitative data.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| o-Aminophenol |  | C₆H₇NO | 109.13 | 95-55-6 |

| Urea |  | CH₄N₂O | 60.06 | 57-13-6 |

| 3H-Benzoxazol-2-one |  | C₇H₅NO₂ | 135.12 | 59-49-4 |

| 6-Nitro-3H-benzoxazol-2-one |  | C₇H₄N₂O₄ | 180.12 | 4694-91-1 |

| 6-amino-3H-benzoxazol-2-one |  | C₇H₆N₂O₂ | 150.13 | 22876-17-1 |

Synthetic Pathway and Experimental Workflow

The primary synthetic route to 6-amino-3H-benzoxazol-2-one involves a three-step process: cyclization to form the benzoxazolone core, followed by nitration and subsequent reduction of the nitro group.

Caption: Synthetic pathway for 6-amino-3H-benzoxazol-2-one.

Detailed Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive guide for the synthesis of 6-amino-3H-benzoxazol-2-one.

Step 1: Synthesis of 3H-Benzoxazol-2-one (Benzoxazolone)

This procedure is adapted from a process for preparing benzoxazolones.

Materials:

-

o-Aminophenol

-

Urea

-

Concentrated Sulfuric Acid (98%)

-

Water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine o-aminophenol and urea in a 1:2 molar ratio.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture with stirring to 120-135°C.

-

Maintain the reaction at this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100°C and slowly add water to precipitate the product.

-

Continue cooling to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Quantitative Data:

-

Yield: Typically high, in the range of 90-96%.

-

Melting Point: 138-141°C.[1]

-

Spectroscopic Data:

-

IR (KBr, cm⁻¹): 3250 (N-H), 1750 (C=O), 1620, 1480 (C=C aromatic).

-

Mass Spectrum (m/z): 135 (M+).[2]

-

Step 2: Synthesis of 6-Nitro-3H-benzoxazol-2-one

This nitration procedure is based on methods described for benzoxazolone nitration.

Materials:

-

3H-Benzoxazol-2-one

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (optional, as solvent)

-

Ice

Procedure:

-

In a flask cooled in an ice-salt bath, dissolve 3H-benzoxazol-2-one in concentrated sulfuric acid.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Quantitative Data:

-

Yield: Good to excellent yields are generally reported for this reaction.

-

Spectroscopic Data:

-

¹³C NMR (DMSO-d₆, ppm): Expected signals around 154 (C=O), 147, 142, 131, 118, 110, 105 (aromatic carbons). (Predicted based on related structures).

-

Step 3: Synthesis of 6-amino-3H-benzoxazol-2-one

This procedure describes the catalytic hydrogenation of the nitro intermediate.

Materials:

-

6-Nitro-3H-benzoxazol-2-one

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Ammonium formate (alternative for transfer hydrogenation)

Procedure (Catalytic Hydrogenation):

-

Dissolve 6-nitro-3H-benzoxazol-2-one in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization.

Procedure (Transfer Hydrogenation):

-

Dissolve 6-nitro-3H-benzoxazol-2-one in ethanol or methanol.

-

Add 10% Pd/C and a large excess of ammonium formate.

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture through Celite and wash with the solvent.

-

Remove the solvent under reduced pressure to yield the product.

Quantitative Data:

-

Yield: Generally high for catalytic hydrogenation.

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, ppm): Expected signals around 11.0 (s, 1H, NH), 6.8-6.4 (m, 3H, aromatic), 4.8 (s, 2H, NH₂). (Predicted based on related structures).

-

¹³C NMR (DMSO-d₆, ppm): Expected signals around 155 (C=O), 144, 137, 125, 110, 108, 98 (aromatic carbons). (Predicted based on related structures).

-

Logical Relationship of Synthetic Steps

Caption: Logical flow of the synthesis of 6-amino-3H-benzoxazol-2-one.

Signaling Pathways and Biological Activity

While the benzoxazole scaffold is present in many biologically active compounds with activities ranging from antimicrobial to anticancer, specific information regarding the signaling pathways directly modulated by 6-amino-3H-benzoxazol-2-one is not extensively available in the current literature.[3] Research on related benzoxazolone derivatives suggests potential interactions with various biological targets, but dedicated studies on the mechanism of action for this specific compound are limited. Further investigation is required to elucidate its pharmacological profile and its effects on cellular signaling cascades.

References

An In-depth Technical Guide to 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone (CAS 147149-89-1)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identification: The CAS number provided in the topic, 22876-17-1, corresponds to 6-Amino-2-benzoxazolinone. This guide focuses on the requested chemical name, 2-amino-5-bromo-6-methyl-4(3H)-quinazolinone, for which the correct CAS number is 147149-89-1 (for the 4(1H)-tautomer).

Core Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone and Related Compounds

| Property | Value (for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone) | Reference Compound and Value |

| Molecular Formula | C₉H₈BrN₃O | - |

| Molecular Weight | 254.08 g/mol | - |

| Melting Point | Data not available | 2-Amino-6-bromoquinazolin-4-ol (CAS 130148-53-7): Not specified, but is a solid[1]. |

| Boiling Point | Data not available | 4(1H)-Quinazolinone, 2-amino-8-bromo-6-nitro- (CAS 447415-80-7): 478.3±55.0 °C at 760 mmHg[2]. |

| Solubility | Expected to be soluble in DMSO and DMF, with limited solubility in methanol and insolubility in water. | N-Acyl-Hydrazone-Linked Quinazolinone Derivative: Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water[3]. |

| pKa | Data not available | - |

| LogP | Data not available | 4(1H)-Quinazolinone, 2-amino-8-bromo-6-nitro- (CAS 447415-80-7): 0.82[2]. |

| Appearance | Expected to be a solid, likely a powder. | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one is a white solid[4]. |

Spectroscopic Data

Detailed spectral data for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone is not available. The following are expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar quinazolinone structures.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | 2.4-2.6 (s, 3H, -CH₃) | Methyl group on the benzene ring. |

| 7.0-8.5 (m, Ar-H) | Aromatic protons on the quinazolinone ring system. | |

| 5.0-7.0 (br s, 2H, -NH₂) | Amino group protons, may be exchangeable with D₂O. | |

| 10.0-12.0 (br s, 1H, -NH) | Amide proton in the quinazolinone ring. | |

| ¹³C NMR | ~20 | Methyl carbon. |

| 115-150 | Aromatic and quinazolinone ring carbons. | |

| ~165 | Carbonyl carbon (C=O). |

Experimental Protocols

Synthesis of 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone

A common and effective method for the synthesis of 2-amino-4(3H)-quinazolinones is the reaction of the corresponding 2-aminobenzonitrile with an isocyanate followed by cyclization, or via a multi-step process starting from an anthranilic acid derivative. The following is a plausible synthetic route starting from 2-amino-5-bromo-6-methylbenzonitrile.

Protocol: Synthesis from 2-Amino-5-bromo-6-methylbenzonitrile

-

Materials and Reagents:

-

2-amino-5-bromo-6-methylbenzonitrile

-

Urea or a suitable isocyanate (e.g., chlorosulfonyl isocyanate)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or diphenyl ether)

-

Acid or base for cyclization catalysis (if necessary)

-

Ethanol or other suitable solvent for recrystallization

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromo-6-methylbenzonitrile (1 equivalent) in a high-boiling point solvent. b. Add urea (excess, e.g., 10 equivalents) or the isocyanate (1.1 equivalents) to the solution. c. Heat the reaction mixture to reflux (typically 150-200 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation. f. Wash the crude product with water and then a small amount of cold ethanol. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield pure 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone.

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Determine the melting point of the purified compound.

-

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone.

Biological Activity Assay: EGFR Kinase Inhibition

Quinazolinone derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy[5][6]. The following is a general protocol for an in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation:

-

Prepare a stock solution of 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone in 100% DMSO.

-

Perform a serial dilution of the stock solution to obtain a range of test concentrations.

-

-

Kinase Reaction:

-

In a 96-well plate, add the diluted compound, recombinant human EGFR enzyme, and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow for EGFR Kinase Inhibition Assay

References

The Biological Activity of 6-amino-1,3-benzoxazol-2(3H)-one: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzoxazol-2(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This technical guide focuses specifically on the biological activity of the derivative 6-amino-1,3-benzoxazol-2(3H)-one. Despite extensive investigation into the broader benzoxazolone class, publicly available data on the specific biological functions of this particular compound is limited. This document summarizes the available information and provides a framework for potential future research.

Chemical and Physical Properties

According to the PubChem database, this compound is a solid with the chemical formula C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol . It is classified as harmful if swallowed.

Biological Activity Profile: An Overview

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the in-vitro or in-vivo biological activity of this compound. The majority of research has focused on other substituted benzoxazolone derivatives. For instance, studies have explored the antimicrobial and anticancer activities of N-substituted, 5-chloro-, and 6-bromo-1,3-benzoxazol-2(3H)-one derivatives. However, these studies do not include the 6-amino variant.

While direct experimental data is lacking, the core benzoxazolone structure is known to interact with various biological targets. The amino substituent at the 6-position could potentially modulate these interactions or introduce novel activities. Further research is required to elucidate the specific pharmacological profile of this compound.

Potential Areas for Future Investigation

Given the absence of specific data, the following areas represent potential avenues for future research into the biological activity of this compound:

-

Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

-

Anticancer Activity: Screening against various cancer cell lines to assess its cytotoxic and antiproliferative effects.

-

Neurological Activity: Investigation of its potential anticonvulsant, neuroprotective, or other central nervous system effects, given the known activities of other benzoxazolone derivatives.

-

Enzyme Inhibition Assays: Testing against a range of enzymes to identify potential molecular targets.

Experimental Workflow for Future Studies

The following diagram outlines a potential experimental workflow for the initial biological characterization of this compound.

Caption: A proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

At present, there is a significant gap in the scientific literature regarding the biological activity of this compound. While the broader class of benzoxazolones has shown considerable therapeutic potential, this specific derivative remains largely unexplored. The information and proposed experimental workflow provided in this guide are intended to serve as a foundation for future research to unlock the potential of this compound. Further investigation is warranted to determine its pharmacological profile and potential applications in drug discovery and development.

A Technical Guide to 6-amino-1,3-benzoxazol-2(3H)-one: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-amino-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and a summary of its reported biological activities, with a focus on its potential as an anti-inflammatory and anticancer agent. Experimental methodologies for key biological assays are also provided, alongside visualizations of a proposed signaling pathway and experimental workflows.

Chemical Identity and Properties

The nomenclature and key chemical identifiers for this compound are provided below.

IUPAC Name: 6-amino-3H-1,3-benzoxazol-2-one[1]

Synonyms:

-

This compound[1]

-

6-amino-3H-benzoxazol-2-one[1]

-

2(3H)-Benzoxazolone, 6-amino-

-

6-Amino-2-benzoxazolinone

-

CAS: 22876-17-1[1]

A summary of the computed physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 150.13 g/mol | PubChem[1] |

| Monoisotopic Mass | 150.042927438 Da | PubChem[1] |

| Topological Polar Surface Area | 64.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| XLogP3 | 0.5 | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a benzoxazolone precursor followed by the reduction of the nitro group. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid at 0°C (ice bath).

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask while maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one

-

Reaction Setup: To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent (e.g., ethanol or methanol), add a reducing agent. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using palladium on carbon as a catalyst under a hydrogen atmosphere).

-

Reduction: If using tin(II) chloride, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, if using tin(II) chloride, neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. For catalytic hydrogenation, filter off the catalyst.

-

Purification: Concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, suggesting the potential of this scaffold in drug discovery. The primary activities reported are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[2] Some of these derivatives exhibited inhibitory activities comparable or superior to the positive control, celecoxib.[2] Furthermore, active derivatives demonstrated therapeutic effects in a mouse model of ulcerative colitis by reducing weight loss and decreasing the levels of pro-inflammatory cytokines such as IL-6 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10.[2]

Cytotoxic Activity

Various derivatives of the benzoxazolone core have been evaluated for their cytotoxic effects against different cancer cell lines. For example, novel aminothiazole-benzazole-based amide derivatives have shown cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cells, with some compounds exhibiting IC₅₀ values in the micromolar range. Additionally, cytotoxic Mannich bases derived from 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones displayed concentration-dependent cytotoxic effects against human pre-B-cell leukemia (BV-173) and chronic myeloid leukemia (K-562) cell lines.[3]

The table below summarizes the reported cytotoxic activity of some derivatives.

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| Aminothiazole-benzazole amides | MCF-7 | 17.2 - 80.6 | [4] |

| A549 | 19.0 - >100 | [4] | |

| Mannich bases of chalcones | BV-173 | Low micromolar | [3] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

-

Scratch Formation: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the cells to remove detached cells and then add fresh medium containing the test compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

-

Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is used as a measure of cell migration. Compare the wound closure in the presence of the test compound to the control to determine its effect on cell migration.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. Based on the observed reduction in pro-inflammatory cytokines like IL-6, a plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB pathway.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Experimental Workflow: In Vitro Cytotoxicity and Migration Assays

Caption: Workflow for evaluating the in vitro cytotoxicity and anti-migratory effects of test compounds.

References

- 1. This compound | C7H6N2O2 | CID 826989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Benzoxazolone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in drug discovery, leading to the development of a wide range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzoxazolone compounds, their synthesis, and their diverse pharmacological applications. We present a detailed account of key historical milestones, experimental protocols for seminal synthetic methods and biological assays, and a tabulated summary of quantitative structure-activity relationship data. Furthermore, we visualize key signaling pathways modulated by benzoxazolone derivatives using the DOT language to provide a deeper understanding of their mechanisms of action.

Discovery and Early History

The emergence of benzoxazolone chemistry is intrinsically linked to the pioneering era of heterocyclic chemistry in the latter half of the 19th century. While a definitive first synthesis is not unequivocally documented, the foundational work on related heterocyclic systems laid the groundwork for its discovery. The most probable early route to the benzoxazolone core was through the Hofmann rearrangement of salicylamide, a reaction first reported by Graebe and Rostovzeff in 1902. This reaction involves the treatment of salicylamide with a halogenating agent in the presence of a base, leading to the formation of an isocyanate intermediate that subsequently cyclizes to yield 2-benzoxazolone.

Early investigations into benzoxazolone and its derivatives were largely driven by academic curiosity and the burgeoning synthetic dye industry. However, the 20th century witnessed a paradigm shift towards exploring their biological potential, a journey that has unveiled a remarkable spectrum of pharmacological activities.

Synthetic Methodologies

The synthesis of the benzoxazolone core and its derivatives has evolved significantly since its discovery. Early methods have been refined and new, more efficient protocols have been developed.

Classical Synthetic Routes

Two of the most established methods for the synthesis of 2-benzoxazolone involve the reaction of 2-aminophenol with either urea or phosgene.[1][2]

Experimental Protocol: Synthesis of 2-Benzoxazolone from 2-Aminophenol and Urea [3]

-

Materials: 2-Aminophenol, Urea, Mineral Acid (e.g., Sulfuric Acid), Water.

-

Procedure:

-

A mixture of 2-aminophenol and an excess of urea (typically 1.5 to 3 molar equivalents) is prepared in an aqueous solution.[3]

-

A mineral acid, such as sulfuric acid, is added to maintain a pH below 7 throughout the reaction.[3]

-

The reaction mixture is heated to a temperature ranging from 20 to 160 °C.[3]

-

The reaction is stirred for a sufficient period to allow for the condensation reaction and subsequent cyclization to occur.

-

Upon cooling, the 2-benzoxazolone product precipitates out of the solution.

-

The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Experimental Protocol: Synthesis of 2-Benzoxazolone via Hofmann Rearrangement of Salicylamide

-

Materials: Salicylamide, Sodium Hypochlorite or other halogenating agent, Sodium Hydroxide, Acid for workup.

-

General Procedure:

-

Salicylamide is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled, and a solution of sodium hypochlorite is added dropwise while maintaining a low temperature.

-

The reaction mixture is then warmed to facilitate the rearrangement of the intermediate N-halomide to an isocyanate.

-

The isocyanate intermediate rapidly cyclizes in the aqueous basic medium to form the sodium salt of 2-benzoxazolone.

-

Acidification of the reaction mixture precipitates the 2-benzoxazolone product.

-

The product is collected by filtration, washed, and purified.

-

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of novel and efficient methods for constructing the benzoxazolone ring system, often with improved yields and milder reaction conditions. These include metal-catalyzed C-H amidation, visible-light-induced C-H amination, and the use of solid-supported reagents.

Physicochemical Properties

The benzoxazolone core possesses a unique set of physicochemical properties that contribute to its utility as a pharmacophore. It is a weakly acidic, bicyclic aromatic system with both lipophilic (benzene ring) and hydrophilic (lactone and amide functionalities) regions. This amphipathic nature allows for diverse interactions with biological targets.

Table 1: Physicochemical Properties of 2-Benzoxazolone

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | PubChem |

| Molecular Weight | 135.12 g/mol | PubChem |

| Melting Point | 137-141 °C | ChemicalBook |

| Boiling Point | 335 °C (estimated) | PubChem |

| Water Solubility | Soluble in hot water | ChemicalBook |

| pKa | ~9.5 | ChemicalBook |

Biological Activities and Therapeutic Potential

Benzoxazolone derivatives exhibit a remarkable array of biological activities, making them a focal point of extensive research in drug discovery.

Anticancer Activity

A significant body of research has focused on the development of benzoxazolone-based anticancer agents. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key enzymes involved in oncogenic signaling pathways.

Table 2: Anticancer Activity of Selected Benzoxazolone Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazole-substituted aminopyridines (e.g., compound 24) | c-Met Kinase | Good inhibitory potency | [4] |

| Piperidinyl-based benzoxazole (compound 11b) | VEGFR-2 | 0.057 | [5] |

| Piperidinyl-based benzoxazole (compound 11b) | c-Met Kinase | 0.181 | [5] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | MCF-7 | 43.4 | [6] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole | MDA-MB-231 | 35.1 | [6] |

Mechanism of Action: Inhibition of c-Met Kinase

One of the key targets for anticancer benzoxazolone derivatives is the c-Met receptor tyrosine kinase.[4] Dysregulation of the c-Met signaling pathway is implicated in numerous human cancers, promoting tumor growth, angiogenesis, and metastasis.[7] Benzoxazolone-based inhibitors can block the ATP-binding site of the c-Met kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.

Experimental Protocol: c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [8]

-

Principle: This assay quantifies the amount of ADP produced during the phosphorylation of a substrate by c-Met kinase. The amount of ADP is directly proportional to the kinase activity.

-

Materials: Recombinant human c-Met kinase, poly (Glu, Tyr) 4:1 peptide substrate, ATP, kinase buffer, test compound, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, c-Met enzyme, and peptide substrate.

-

Initiate the kinase reaction by adding ATP and incubate for 60 minutes at room temperature.[8]

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.[8]

-

Convert the ADP produced to ATP by adding Kinase Detection Reagent and incubate for 30 minutes.[8]

-

Measure the luminescence, which is proportional to the ADP produced.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

-

Signaling Pathway: c-Met Inhibition

Caption: c-Met signaling pathway and its inhibition by benzoxazolone derivatives.

Antimicrobial Activity

Benzoxazolone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Table 3: Antimicrobial Activity of Selected Benzoxazolone Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | Reference |

| 2-(2-oxo-2-benzoxazoline-3-yl)-N-(m-methylphenyl)acetamide (Cmpd 6) | 128 | 128 | 64 | 256 | 128 | [1] |

| 2-(2-oxo-2-benzoxazoline-3-yl)-N-(p-methylphenyl)acetamide (Cmpd 7) | 128 | 128 | 256 | 256 | 128 | [1] |

| Thiazolinoalkyl-2(3H)-benzoxazolone (Cmpd 13) | 8.4 | - | - | - | - | [2] |

| Thiazolinoalkyl-2(3H)-benzoxazolone (Cmpd 15) | 4.2 | - | - | - | 67.5 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1][9]

-

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Materials: Mueller-Hinton broth, 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland), test compound.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at 35-37°C for 18-24 hours.[9]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Activity

Certain benzoxazolone derivatives have shown potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| 4-sulfonyloxy/alkoxy benzoxazolone (2h) | NO production | 17.67 | [10] |

| 4-sulfonyloxy/alkoxy benzoxazolone (2h) | IL-1β production | 20.07 | [10] |

| 4-sulfonyloxy/alkoxy benzoxazolone (2h) | IL-6 production | 8.61 | [10] |

| Benzoxazolone derivative (3d) | IL-6 production | 5.43 | [11] |

| Benzoxazolone derivative (3g) | IL-6 production | 5.09 | [11] |

Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Some benzoxazolone derivatives exert their anti-inflammatory and analgesic effects by inhibiting fatty acid amide hydrolase (FAAH).[12] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[13] By inhibiting FAAH, these compounds increase the endogenous levels of AEA, which then acts on cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[13][14]

Signaling Pathway: FAAH Inhibition

Caption: FAAH inhibition by benzoxazolone derivatives enhances endocannabinoid signaling.

Neuroprotective and Other Activities

The benzoxazolone scaffold has also been explored for its potential in treating neurological disorders. Derivatives have been shown to possess neuroprotective, anticonvulsant, and anxiolytic properties.[15] These effects are often attributed to their ability to modulate various signaling pathways in the central nervous system, including those involving oxidative stress and inflammation.[16][17]

Conclusion

From its early discovery rooted in the fundamentals of heterocyclic chemistry to its current status as a "privileged scaffold" in modern drug discovery, the journey of the benzoxazolone core is a testament to its enduring significance. The diverse and potent biological activities exhibited by its derivatives continue to inspire the design and synthesis of novel therapeutic agents. The in-depth understanding of their synthesis, physicochemical properties, and mechanisms of action, as outlined in this technical guide, provides a solid foundation for future research and development in this exciting field. The continued exploration of the benzoxazolone scaffold holds immense promise for addressing a wide range of unmet medical needs.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 4. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. apec.org [apec.org]

- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-amino-1,3-benzoxazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-amino-1,3-benzoxazol-2(3H)-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a consolidated summary of its known properties alongside predicted spectroscopic data derived from structurally analogous compounds. The provided data serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound. Predictions are based on established principles of spectroscopy and data from closely related benzoxazolone derivatives.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.13 g/mol [1] |

| CAS Number | 22876-17-1[1] |

| IUPAC Name | 6-amino-3H-1,3-benzoxazol-2-one[1] |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.8 | br s | N-H |

| ~6.85 | d, J ≈ 8.5 Hz | H-4 |

| ~6.40 | dd, J ≈ 8.5, 2.0 Hz | H-5 |

| ~6.35 | d, J ≈ 2.0 Hz | H-7 |

| ~5.10 | br s | -NH₂ |

Note: Chemical shifts are estimates based on data for benzoxazolone and its substituted derivatives. The broad singlets for N-H and NH₂ protons are exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C=O (C-2) |

| ~145.0 | C-O (C-7a) |

| ~142.0 | C-NH₂ (C-6) |

| ~125.0 | C-N (C-3a) |

| ~110.0 | C-H (C-4) |

| ~108.0 | C-H (C-5) |

| ~96.0 | C-H (C-7) |

Note: Assignments are based on the expected electronic effects of the amino and lactam functionalities on the aromatic ring.

Table 4: Predicted Infrared (IR) Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| 1760-1740 | Strong | C=O stretching (cyclic carbamate) |

| 1630-1600 | Medium | Aromatic C=C stretching, N-H bending |

| 1500-1450 | Medium | Aromatic C=C stretching |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

Note: These are characteristic absorption bands for this class of compounds.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 122 | Moderate | [M - CO]⁺ |

| 106 | Moderate | [M - CO₂]⁺ |

| 94 | Moderate | [M - CO - HCN]⁺ |

Note: Fragmentation pattern is predicted based on the structure of 2(3H)-benzoxazolone and related compounds. The molecular ion is expected to be the base peak.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C spectra.

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon spectrum. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used for the analysis of small organic molecules.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

6-amino-1,3-benzoxazol-2(3H)-one molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical properties of 6-amino-1,3-benzoxazol-2(3H)-one, a compound of interest in various research and development applications.

Chemical Identity and Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₂[1][2] |

| Molecular Weight | 150.13 g/mol [1] |

| IUPAC Name | 6-amino-3H-1,3-benzoxazol-2-one[1] |

| CAS Number | 22876-17-1[1][3] |

This compound, also known by synonyms such as 6-amino-3H-benzoxazol-2-one, is characterized by its benzoxazole core structure with an amino group substitution.[1] The precise molecular weight is calculated to be 150.135 g/mol .[4]

References

Methodological & Application

Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one: A Detailed Experimental Protocol for Researchers

Application Note

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. 6-amino-1,3-benzoxazol-2(3H)-one, in particular, serves as a crucial synthetic intermediate for the development of more complex molecules and potential therapeutic agents. Its primary amino group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various drug development programs. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from 2-amino-4-nitrophenol. The protocol includes methods for the initial cyclization to form the nitro-intermediate, followed by two reliable methods for the subsequent reduction to the desired amino compound.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclization of 2-amino-4-nitrophenol with a carbonylating agent to form the benzoxazolone ring, yielding the intermediate, 6-nitro-1,3-benzoxazol-2(3H)-one. The second step is the selective reduction of the nitro group to an amine, for which two common and effective methods are presented: catalytic transfer hydrogenation and reduction using tin(II) chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 142-145 | >98 |

| 6-Nitro-1,3-benzoxazol-2(3H)-one | C₇H₄N₂O₄ | 180.12 | 244-249[1] | >98 |

| This compound | C₇H₆N₂O₂ | 150.13[2] | >300 | >95 |

Experimental Protocols

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

This procedure details the cyclization of 2-amino-4-nitrophenol using 1,1'-carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.

Materials:

-

2-Amino-4-nitrophenol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous THF.

-

To this solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-nitro-1,3-benzoxazol-2(3H)-one as a solid.

Step 2: Synthesis of this compound

Two alternative methods are provided for the reduction of the nitro-intermediate.

Method A: Catalytic Transfer Hydrogenation

This method uses palladium on carbon as a catalyst and ammonium formate as the hydrogen donor, avoiding the need for high-pressure hydrogenation equipment.

Materials:

-

6-Nitro-1,3-benzoxazol-2(3H)-one

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

Celite®

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) and methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the suspension.

-

To this mixture, add ammonium formate (3.0-5.0 eq) in portions.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization to afford this compound.

Method B: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro groups.

Materials:

-

6-Nitro-1,3-benzoxazol-2(3H)-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide solution (5 M)

-

Ethyl acetate

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Slowly add concentrated HCl and heat the mixture to reflux.

-

Stir the reaction at reflux for 1-3 hours, monitoring its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution until the pH is basic.

-

The resulting tin salts will precipitate. Filter the mixture and wash the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

Visualizations

Synthetic Pathway

Caption: Synthetic route for this compound.

General Experimental Workflow

Caption: A generalized workflow for chemical synthesis experiments.

References

Purification Methods for 6-amino-1,3-benzoxazol-2(3H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-amino-1,3-benzoxazol-2(3H)-one, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including recrystallization, flash column chromatography, and trituration, along with activated carbon treatment for color removal.

Overview of Purification Strategies

This compound is a polar aromatic amine, which can present challenges in purification due to its potential for strong interaction with silica gel and susceptibility to oxidation. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. The following protocols provide robust starting points for achieving high purity.

Recrystallization

Recrystallization is a primary method for purifying solid compounds. The selection of an appropriate solvent is critical and should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol 1: Recrystallization from Ethanol

This protocol is a common starting point for the recrystallization of many organic solids.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to the flask, just enough to wet the solid.

-

Heat the mixture to reflux with stirring.

-

Gradually add more hot ethanol until the solid completely dissolves.

-

If the solution is colored, proceed to the activated carbon treatment (Section 5).

-

Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

-

For maximum crystal recovery, further cool the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Methyl Tert-Butyl Ether (MTBE)

This solvent has been shown to be effective for structurally similar compounds and can be a good alternative to ethanol.

Materials:

-

Crude this compound

-

Methyl tert-butyl ether (MTBE)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Follow the same general procedure as for recrystallization from ethanol, substituting MTBE as the solvent.

-

Be cautious of the lower boiling point of MTBE (55 °C) and adjust the heating accordingly.

Table 1: Representative Recrystallization Data

| Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) |

| Ethanol | 90 | >98 | 80-90 |

| MTBE | 90 | >99 | 75-85 |

Note: The values in this table are representative and may vary depending on the initial purity of the crude material and the precise experimental conditions.

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. Due to the basic nature of the amino group, standard silica gel can lead to poor separation and product loss. The following protocols are designed to mitigate these issues.

Protocol 3: Flash Chromatography using Amine-Functionalized Silica

Amine-functionalized silica gel is often the best choice for purifying basic compounds as it minimizes tailing and improves resolution.

Materials:

-

Crude this compound

-

Amine-functionalized silica gel

-

Chromatography column

-

Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

-

Collection tubes

Procedure:

-

Dry-load the crude product onto a small amount of amine-functionalized silica.

-

Pack the column with amine-functionalized silica gel in the chosen eluent.

-

Carefully add the dry-loaded sample to the top of the column.

-

Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it. A typical gradient might be from 0% to 10% methanol in dichloromethane.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 4: Flash Chromatography on Silica Gel with a Mobile Phase Modifier

If amine-functionalized silica is not available, standard silica gel can be used with the addition of a basic modifier to the eluent.

Materials:

-

Crude this compound

-

Silica gel

-

Chromatography column

-

Solvent system (e.g., Dichloromethane/Methanol)

-

Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

-

Collection tubes

Procedure:

-

Prepare the mobile phase by adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the solvent system.

-

Pack the column with silica gel slurried in the modified mobile phase.

-

Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the modified mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Representative Flash Chromatography Data

| Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery (%) |

| Amine-SiO₂ | DCM/MeOH (gradient) | 85 | >99 | 85-95 |

| Silica Gel | DCM/MeOH + 1% TEA | 85 | >98 | 80-90 |

Note: The values in this table are representative and may vary depending on the specific impurities and chromatographic conditions.

Trituration

Trituration is a simple and effective method for removing small amounts of impurities that have a different solubility profile from the desired compound.

Protocol 5: Trituration with Methanol or Ethyl Acetate

This technique is particularly useful for removing non-polar impurities from the more polar product.

Materials:

-

Crude this compound

-

Methanol or Ethyl Acetate

-

Beaker or flask

-

Stir bar and stir plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude solid in a beaker with a stir bar.

-

Add a small amount of the chosen solvent (methanol or ethyl acetate) at room temperature.

-

Stir the slurry vigorously for 15-30 minutes. The desired compound should remain as a solid, while impurities dissolve in the solvent.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of fresh, cold solvent.

-

Dry the purified solid under vacuum.

Activated Carbon Treatment

If the crude product is colored due to high molecular weight, colored impurities, treatment with activated carbon can be effective. This step is typically performed during recrystallization.

Protocol 6: Decolorization with Activated Carbon

Materials:

-

Solution of crude this compound in a suitable hot solvent (from recrystallization procedure)

-

Activated carbon

-

Fluted filter paper

-

Hot filtration setup (heated funnel)

Procedure:

-

After dissolving the crude product in hot solvent for recrystallization, cool the solution slightly.

-

Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the solution.

-

Heat the mixture back to boiling for a few minutes with swirling.

-

Perform a hot filtration through fluted filter paper to remove the activated carbon.

-

Proceed with the cooling and crystallization steps as described in the recrystallization protocol.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Caption: Recrystallization Workflow Diagram.

Caption: Flash Chromatography Workflow Diagram.

Application Notes and Protocols for the NMR Analysis of 6-amino-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-amino-1,3-benzoxazol-2(3H)-one. This document includes predicted spectral data based on related structures, comprehensive experimental protocols, and visual aids to facilitate understanding of the molecular structure and analytical workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzoxazolone derivatives. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This guide provides a practical framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 11.5 | br s | 1H | NH -3 |

| ~6.85 | d | 1H | H -4 |

| ~6.50 | d | 1H | H -7 |

| ~6.45 | dd | 1H | H -5 |

| ~5.00 | br s | 2H | NH ₂-6 |

br s = broad singlet, d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C -2 |

| ~145.0 | C -6 |

| ~142.0 | C -3a |

| ~131.0 | C -7a |

| ~110.0 | C -4 |

| ~108.0 | C -5 |

| ~98.0 | C -7 |

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solubilization: Vortex the NMR tube for 30-60 seconds to ensure complete dissolution of the sample. Gentle heating may be applied if the compound has low solubility at room temperature.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

3.2. NMR Data Acquisition

These are general parameters for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[1]

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 16 ppm (-2 to 14 ppm)

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 240 ppm (-20 to 220 ppm)

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or the TMS signal (δ = 0.00 ppm).[1][2]

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-